3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-9-15-6-7-16(10-12)19(15)17(20)8-5-13-3-2-4-14(18)11-13/h2-4,11,15-16H,1,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMCPATERWSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . The reaction conditions often include the use of carbon nucleophiles and specific catalysts to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, allowing the development of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. It can be utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has been investigated for its potential interactions with neurotransmitter systems. Its ability to modulate neurotransmitter levels suggests applications in studying neurological disorders.
Medicine
The compound has shown promise in pharmacological studies, particularly for its antidepressant-like effects and neuroprotective properties. Research indicates that it may inhibit the reuptake of key neurotransmitters such as dopamine and serotonin, which are critical in mood regulation.
Case Study 1: Neurotransmitter Regulation
A study conducted on rat models demonstrated that administration of the compound resulted in significant increases in extracellular levels of dopamine and serotonin. This effect was attributed to the inhibition of reuptake mechanisms by the compound, indicating its potential as an antidepressant agent.
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated a marked reduction in cell death and apoptosis markers, suggesting therapeutic potential for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Monoamine Transporter Inhibition | Inhibits dopamine and serotonin uptake | |
| Antidepressant-like Effects | Modulates neurotransmitter levels | |
| Neuroprotective Properties | Reduces oxidative stress in neuronal cells |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogs:
*Inferred based on structural analysis; exact data unavailable in evidence.
Functional Group Impact on Properties
- Chlorophenyl vs.
- Methylidene vs. Pyrazole/Triazole (BK65786, BK63156) : Methylidene introduces a reactive double bond, which may participate in covalent binding or metabolic oxidation. Pyrazole/triazole groups, as in BK65786 and BK63156, enable hydrogen bonding, improving target affinity .
- Nitro Group (Para-nitroazaprocin) : The nitro group in para-nitroazaprocin is strongly electron-withdrawing, likely increasing metabolic stability compared to the chloro substituent in the target compound .
Biological Activity
The compound 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 285.80 g/mol. The structure includes a chlorophenyl group and a bicyclic azabicyclo framework, which contributes to its biological properties.
Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane structure exhibit various mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes involved in neurotransmission.
- Vasopressin V(1A) Receptor Antagonism : A related series of 8-azabicyclo compounds have shown high affinity as antagonists for the vasopressin V(1A) receptor, indicating potential applications in treating conditions related to vasopressin dysregulation, such as hypertension and heart failure .
- Norepinephrine Transporter (NET) Interaction : Another study demonstrated that derivatives can serve as selective radiotracers for PET imaging, specifically targeting NET-rich areas in the brain, which are relevant in psychiatric disorders and neurodegenerative diseases .
Biological Activity Overview
The biological activities associated with this class of compounds include:
- Antidepressant Effects : Some derivatives have been linked to antidepressant-like effects in animal models, likely due to their interaction with monoamine transporters.
- Neuroprotective Properties : The ability to modulate neurotransmitter systems suggests potential neuroprotective effects against neurodegeneration.
Table 1: Summary of Biological Activities
Case Study: Vasopressin V(1A) Receptor Antagonists
In a study published by Elsevier, several compounds were synthesized and evaluated for their affinity towards the vasopressin V(1A) receptor. Compounds derived from the 8-azabicyclo[3.2.1]octane scaffold showed significant antagonistic properties, suggesting their potential use in managing hypertension and related cardiovascular conditions .
Case Study: Norepinephrine Transporter Imaging
Another study focused on the synthesis of radiolabeled derivatives for PET imaging applications demonstrated that these compounds could effectively target regions rich in norepinephrine transporters in rat brains. This specificity was confirmed through competitive binding assays using known NET antagonists .
Q & A
Q. What are the key synthetic routes for 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one?
The synthesis typically involves multi-step strategies, including:
- Ring-closing metathesis (RCM) to construct the bicyclic 8-azabicyclo[3.2.1]octane scaffold .
- Coupling reactions (e.g., amide bond formation) using reagents like EDCl/HOBt to attach the 3-chlorophenylpropan-1-one moiety .
- Functional group modifications , such as introducing the methylidene group via Wittig or elimination reactions . Purification often employs HPLC or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- X-ray crystallography using SHELX programs for refining crystal structures, which provide bond lengths, angles, and torsional parameters critical for confirming stereochemistry .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve the bicyclic framework and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. What preliminary biological screening methods are recommended for this compound?
Initial bioactivity assessment includes:
- Receptor binding assays (e.g., opioid or kinase targets) using radioligand displacement to identify affinity profiles .
- In vitro cytotoxicity studies (e.g., MTT assay) to evaluate safety margins .
- Functional assays (e.g., cAMP modulation) to infer mechanistic pathways .
Q. What solvents and reaction conditions optimize its stability during synthesis?
- Anhydrous solvents (e.g., dichloromethane, DMF) under nitrogen atmosphere prevent hydrolysis of sensitive intermediates .
- Low temperatures (0–5°C) during coupling reactions minimize side reactions .
- pH control in aqueous workups to avoid decomposition of the bicyclic core .
Q. How is purity validated, and what analytical thresholds are critical?
- HPLC with UV detection (≥98% purity, λ = 254 nm) .
- Melting point consistency (compared to literature values) .
- Elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction yields be improved for the bicyclic scaffold synthesis?
- Catalyst optimization : Use Grubbs II catalyst for RCM to enhance ring-closing efficiency and reduce dimerization .
- Microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .
- Protecting group strategies (e.g., Boc for amines) to prevent undesired side reactions during functionalization .
Q. What computational tools aid in predicting the compound’s conformational stability?
- Density Functional Theory (DFT) calculations to model the lowest-energy conformers and assess steric strain in the bicyclic system .
- Molecular docking (AutoDock Vina) to predict binding poses with biological targets like opioid receptors .
- Molecular dynamics simulations to study solvation effects and stability under physiological conditions .
Q. How can contradictory bioactivity data across studies be resolved?
- Meta-analysis of substituent effects: Compare analogs (e.g., 3-cyclopropylidene vs. methylidene derivatives) to isolate structural determinants of activity .
- Orthogonal assay validation : Confirm receptor binding results using SPR (surface plasmon resonance) alongside traditional radioligand assays .
- Batch-to-batch consistency checks to rule out purity or stereochemical variability .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
Q. How does stereochemistry at the 8-azabicyclo[3.2.1]octane core influence pharmacological activity?
- Enantioselective synthesis using chiral catalysts (e.g., Sharpless epoxidation) to produce pure stereoisomers for comparative testing .
- Pharmacophore mapping to identify critical hydrogen-bonding or hydrophobic interactions dependent on stereochemistry .
- SAR studies on derivatives with modified bridgehead substituents (e.g., isopropyl vs. cyclopropyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
